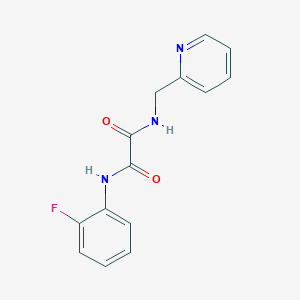

N'-(2-fluorophenyl)-N-(pyridin-2-ylmethyl)oxamide

Description

N'-(2-fluorophenyl)-N-(pyridin-2-ylmethyl)oxamide is a substituted oxamide derivative characterized by a fluorophenyl group at the N'-position and a pyridin-2-ylmethyl group at the N-position. The fluorine atom on the phenyl ring introduces electron-withdrawing effects, which may enhance stability and influence intermolecular interactions. The pyridylmethyl moiety could facilitate metal coordination or improve solubility in polar solvents.

Properties

IUPAC Name |

N'-(2-fluorophenyl)-N-(pyridin-2-ylmethyl)oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12FN3O2/c15-11-6-1-2-7-12(11)18-14(20)13(19)17-9-10-5-3-4-8-16-10/h1-8H,9H2,(H,17,19)(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQJIDWXKTHPFPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)C(=O)NCC2=CC=CC=N2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Fluoro-phenyl)-N’-pyridin-2-ylmethyl-oxalamide typically involves the reaction of 2-fluoroaniline with pyridine-2-carboxaldehyde in the presence of an oxalyl chloride reagent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride. The resulting intermediate is then treated with a base, such as triethylamine, to form the final oxalamide product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-Fluoro-phenyl)-N’-pyridin-2-ylmethyl-oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in a polar aprotic solvent like dimethyl sulfoxide.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Introduction of various nucleophiles into the aromatic ring.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds similar to N'-(2-fluorophenyl)-N-(pyridin-2-ylmethyl)oxamide exhibit significant anticancer properties. For instance, derivatives of oxadiazole, which share structural similarities, have shown potent activity against various cancer cell lines, including OVCAR-8 and NCI-H40, with percent growth inhibitions exceeding 80% in some cases . This suggests that N'-(2-fluorophenyl)-N-(pyridin-2-ylmethyl)oxamide could potentially be explored for its anticancer effects.

Poly(ADP-ribose) Polymerase Inhibition

The compound may also act as an inhibitor of poly(ADP-ribose) polymerase (PARP), a target for cancer therapy. Compounds that inhibit PARP have been shown to enhance the efficacy of chemotherapy and radiotherapy, making N'-(2-fluorophenyl)-N-(pyridin-2-ylmethyl)oxamide a candidate for further studies in cancer treatment .

Chemical Synthesis

Building Block for Complex Molecules

In organic synthesis, N'-(2-fluorophenyl)-N-(pyridin-2-ylmethyl)oxamide can serve as a versatile building block for the synthesis of more complex molecules. Its oxamide functional group allows for various chemical modifications, facilitating the development of new compounds with tailored properties.

Coordination Chemistry

The compound's ability to form chelate complexes with metal ions can be exploited in coordination chemistry. Such complexes are valuable in catalysis and materials science, where they can enhance the stability and reactivity of metal catalysts .

Materials Science

Development of New Materials

Due to its unique chemical properties, N'-(2-fluorophenyl)-N-(pyridin-2-ylmethyl)oxamide can be utilized in the development of novel materials such as polymers or coatings. Its incorporation into polymer matrices may improve mechanical properties or introduce specific functionalities, making it suitable for applications in coatings or advanced materials.

Case Study 1: Anticancer Properties

A study investigating the anticancer effects of oxadiazole derivatives revealed that specific substitutions on the phenyl ring significantly enhanced their activity against cancer cell lines. The findings suggest that similar modifications on N'-(2-fluorophenyl)-N-(pyridin-2-ylmethyl)oxamide could lead to compounds with improved therapeutic profiles.

Case Study 2: Coordination Complexes

Research into coordination complexes formed by oxamide derivatives demonstrated their utility in catalysis. The formation of stable chelate complexes with transition metals was shown to enhance catalytic efficiency in various reactions, indicating potential applications for N'-(2-fluorophenyl)-N-(pyridin-2-ylmethyl)oxamide in this area.

Mechanism of Action

The mechanism of action of N-(2-Fluoro-phenyl)-N’-pyridin-2-ylmethyl-oxalamide involves its interaction with specific molecular targets. The fluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the pyridinylmethyl group can facilitate interactions with nucleic acids or proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

N'-(1H-indol-5-yl)-N-(pyridin-2-ylmethyl)oxamide

Structural Differences :

- Substituents : The fluorophenyl group in the target compound is replaced with an indole ring (1H-indol-5-yl).

- Electronic Effects : Indole is electron-rich due to its aromatic π-system, contrasting with the electron-withdrawing fluorine in the target compound.

Key Implications :

- Biological Activity : Indole derivatives are often associated with receptor-binding interactions (e.g., serotonin analogs), suggesting divergent pharmacological profiles.

N-{2-[4-(4-Fluorophenyl)-1-piperazinyl]-2-(2-furyl)ethyl}-N′-(2-pyridinylmethyl)ethanediamide

Structural Differences :

- Backbone : Incorporates a piperazine ring and furyl group, absent in the target compound.

- Functional Groups : The ethanediamide (oxamide) core is retained, but the fluorophenyl is part of a piperazine substituent.

Key Implications :

- Metal Coordination : The piperazine and furyl groups may enhance chelation capabilities for transition metals, unlike the simpler pyridylmethyl-fluorophenyl system.

- Pharmacokinetics : The bulky piperazine-furyl structure could slow metabolic degradation compared to the more compact target compound.

2-[3-(4-Fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(pyridin-2-yl)acetamide

Structural Differences :

- Core Structure: Replaces oxamide with an acetamide backbone linked to a pyridazinone ring.

- Substituents : Retains fluorophenyl and pyridyl groups but in a distinct scaffold.

Key Implications :

- Stability : Acetamide derivatives are generally more hydrolytically stable than oxamides, suggesting longer half-lives in aqueous environments.

N'-(2-ethoxyphenyl)-N-(2-ethylphenyl)oxamide

Structural Differences :

- Substituents : Ethoxy (electron-donating) and ethyl groups replace fluorine and pyridylmethyl.

Key Implications :

- Electron Effects : Ethoxy groups may increase electron density on the phenyl ring, altering reactivity (e.g., slower electrophilic substitution).

Research Findings and Implications

- Coordination Chemistry : Oxamide derivatives with pyridyl groups (e.g., target compound) show promise in forming stable metal complexes, similar to dinuclear zinc systems .

- Biological Activity : Fluorophenyl groups enhance binding to hydrophobic pockets in proteins, as seen in sulfonamide complexes with anticancer properties .

- Slow-Release Properties : Oxamides generally exhibit slow degradation, a trait exploited in fertilizers ; substituents like fluorine may modulate release kinetics.

Biological Activity

N'-(2-fluorophenyl)-N-(pyridin-2-ylmethyl)oxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

The compound features a fluorinated phenyl group and a pyridine moiety linked through an oxamide functional group. This unique structure suggests potential interactions with various biological targets, enhancing its pharmacological profile.

The biological activity of N'-(2-fluorophenyl)-N-(pyridin-2-ylmethyl)oxamide is hypothesized to involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes, influencing metabolic pathways.

- Receptor Interaction : It could interact with various receptors, modifying signaling pathways.

- Molecular Binding : The presence of fluorine and the pyridine ring may enhance binding affinity to biological targets, leading to increased efficacy in therapeutic applications.

Antioxidant Activity

Research indicates that compounds with similar structural motifs exhibit significant antioxidant properties. For instance, studies have shown that derivatives of nitrogen-containing heterocycles can scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases .

Cytotoxicity

In vitro studies have demonstrated that N'-(2-fluorophenyl)-N-(pyridin-2-ylmethyl)oxamide may possess cytotoxic effects against various cancer cell lines. The cytotoxicity is often correlated with the lipophilicity of the compounds, suggesting that modifications in structure can enhance their efficacy against cancer cells .

Case Studies

- Inhibition of Cancer Cell Proliferation : A study evaluated the effects of several oxamide derivatives, including N'-(2-fluorophenyl)-N-(pyridin-2-ylmethyl)oxamide, on human colorectal adenocarcinoma Caco2 cells. The results indicated a dose-dependent inhibition of cell proliferation, with notable efficacy at higher concentrations .

- Antimicrobial Activity : Another investigation assessed the antimicrobial properties of similar compounds against common pathogens such as Staphylococcus aureus and Escherichia coli. The findings revealed that modifications in the phenyl ring could enhance antimicrobial activity, indicating a potential application in treating bacterial infections .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.